Cycloheptyl Acetate

Vue d'ensemble

Description

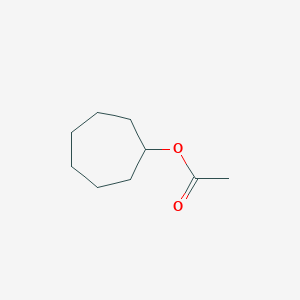

Cycloheptyl Acetate is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Fragrance Industry

Cycloheptyl acetate is primarily used in the fragrance industry due to its pleasant scent profile. It is incorporated into perfumes, cosmetics, and household products. The compound contributes to the overall fragrance complexity and can enhance the longevity of scents.

Data Table: Fragrance Applications

| Application Type | Product Examples | Concentration Range (%) |

|---|---|---|

| Perfumes | Floral, fruity fragrances | 1-10 |

| Cosmetics | Lotions, creams | 0.5-5 |

| Household Products | Air fresheners, candles | 0.1-3 |

Chemical Synthesis and Catalytic Applications

This compound serves as a precursor for various chemical syntheses. It can be hydrogenated to produce cycloheptanol, which is an important intermediate in the production of nylon and other polymers.

Case Study: Hydrogenation Process

A study demonstrated that this compound could be efficiently converted to cycloheptanol using specific catalysts under mild conditions (80 °C and 2 MPa H₂). The conversion rate was reported at 95.6%, with high selectivity towards the desired product .

Recent studies have indicated that this compound may possess biological activity that warrants further investigation. Its potential as a bioactive compound suggests applications in pharmaceuticals or as a natural pesticide.

Case Study: Antimicrobial Activity

Research has explored the antimicrobial properties of compounds related to this compound. In vitro tests showed promising results against various pathogenic bacteria, indicating its potential use in developing new antimicrobial agents .

Environmental Impact and Safety Assessment

As with many chemical compounds, understanding the environmental impact and safety profile of this compound is crucial for its application in consumer products.

Safety Profile Summary

- Toxicity : Studies indicate low toxicity levels when used within recommended concentrations.

- Environmental Persistence : Limited data available; further research needed to assess biodegradability.

- Regulatory Status : Generally recognized as safe (GRAS) for use in food flavoring at low concentrations.

Propriétés

Numéro CAS |

18631-70-4 |

|---|---|

Formule moléculaire |

C9H16O2 |

Poids moléculaire |

156.22 g/mol |

Nom IUPAC |

cycloheptyl acetate |

InChI |

InChI=1S/C9H16O2/c1-8(10)11-9-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |

Clé InChI |

WVTITOWTHWIEGF-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCCCCC1 |

SMILES canonique |

CC(=O)OC1CCCCCC1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.